molecular formula C13H15NO4S B14319207 4-Methylbenzenesulfonic acid;1-methylpyridin-2-one CAS No. 105988-27-0

4-Methylbenzenesulfonic acid;1-methylpyridin-2-one

Cat. No.: B14319207
CAS No.: 105988-27-0
M. Wt: 281.33 g/mol
InChI Key: ZLRLSZNMNGSXHX-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;1-methylpyridin-2-one is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 1-methylpyridin-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the para-substituted product. For 1-methylpyridin-2-one, the synthesis can involve the methylation of 2-pyridone using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 4-methylbenzenesulfonic acid often involves large-scale sulfonation processes using continuous reactors to maintain consistent product quality. The production of 1-methylpyridin-2-one can be scaled up using batch reactors with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenesulfonic acid can undergo various reactions such as electrophilic substitution, where the sulfonic acid group can be replaced by other substituents. It can also participate in oxidation and reduction reactions. 1-Methylpyridin-2-one can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions: Common reagents for reactions involving 4-methylbenzenesulfonic acid include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. For 1-methylpyridin-2-one, reagents such as alkyl halides and bases are commonly used for substitution reactions.

Major Products Formed: The major products formed from reactions involving 4-methylbenzenesulfonic acid include substituted benzenesulfonic acids and their derivatives. For 1-methylpyridin-2-one, the products can include various substituted pyridones depending on the reagents used.

Scientific Research Applications

4-Methylbenzenesulfonic acid;1-methylpyridin-2-one has several applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of various compounds. In biology, it can be used in studies involving enzyme inhibition and protein interactions. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of dyes, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;1-methylpyridin-2-one involves its ability to interact with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridinone moiety can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds:

  • 4-Methylbenzenesulfonic acid
  • 1-Methylpyridin-2-one
  • Benzenesulfonic acid
  • Pyridin-2-one

Uniqueness: 4-Methylbenzenesulfonic acid;1-methylpyridin-2-one is unique due to the combination of the sulfonic acid and pyridinone moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.

Properties

CAS No.

105988-27-0

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-methylpyridin-2-one

InChI

InChI=1S/C7H8O3S.C6H7NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-5-3-2-4-6(7)8/h2-5H,1H3,(H,8,9,10);2-5H,1H3

InChI Key

ZLRLSZNMNGSXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=CC=CC1=O

Origin of Product

United States

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